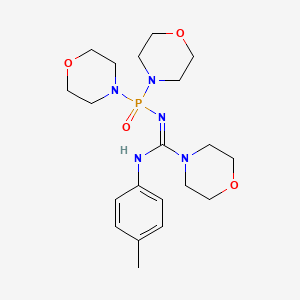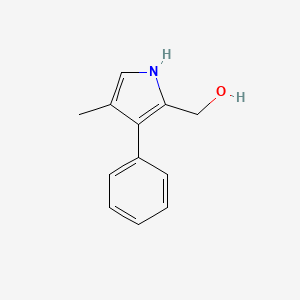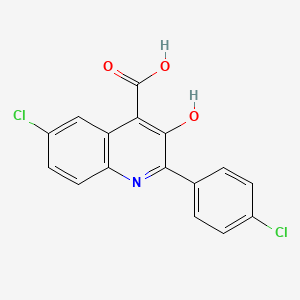![molecular formula C47H36O2P2 B15208358 (25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane is a complex organic compound with a molecular formula of C47H36O2P2 and a molecular weight of 694.74 g/mol . This compound is known for its unique structure, which includes multiple phenyl groups and a pentacyclic framework, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable precursor that contains the pentacyclic framework. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane has several scientific research applications, including:
Mechanism of Action
The mechanism by which (25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and selectivity in catalytic processes. The molecular targets and pathways involved include various enzymes and receptors that interact with the metal complexes formed by the compound .
Comparison with Similar Compounds
Similar Compounds
(17aR)-16,17-Bis(diphenylphosphino)-8,9-dihydro-7H-dinaphtho[2,3-f2’,3’-h][1,5]dioxonine: This compound has a similar structure but with a different framework, leading to different reactivity and applications.
2,2’-Bipyridyl: Another ligand used in coordination chemistry, but with a simpler structure and different electronic properties.
Uniqueness
What sets (25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane apart is its complex pentacyclic structure, which provides unique steric and electronic environments for metal coordination. This makes it particularly useful in creating highly selective and efficient catalysts for various chemical reactions .
Properties
Molecular Formula |
C47H36O2P2 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C47H36O2P2/c1-5-20-36(21-6-1)50(37-22-7-2-8-23-37)46-40-28-15-13-18-34(40)32-42-44(46)45-43(49-31-17-30-48-42)33-35-19-14-16-29-41(35)47(45)51(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-16,18-29,32-33H,17,30-31H2 |
InChI Key |
SXMRHNDVGCTHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4OC1)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


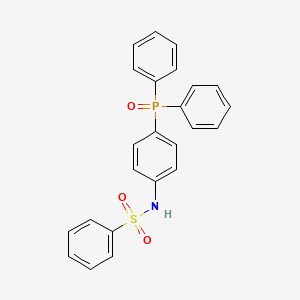
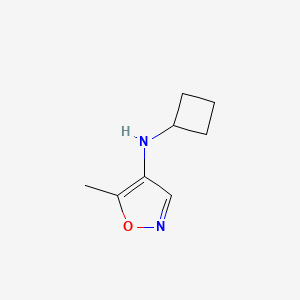

![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
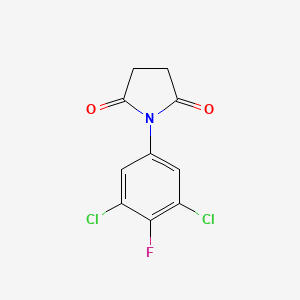
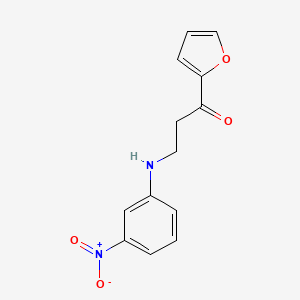
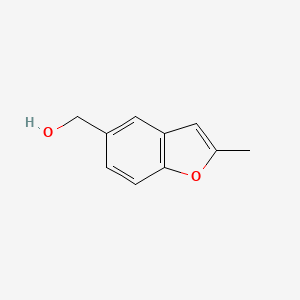

![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
